molecular formula C39H63N11O10 B12120932 H-Ser-phe-leu-leu-arg-asn-pro-OH

H-Ser-phe-leu-leu-arg-asn-pro-OH

Cat. No.: B12120932
M. Wt: 846.0 g/mol
InChI Key: FHZSIZRTNHGLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-phe-leu-leu-arg-asn-pro-OH is a biocompatible polymer with significant cytotoxicity. It is used as a pharmacological treatment for infectious diseases, cancer, and brain functions. This compound has shown effectiveness in experimental models of atherosclerosis and induces neuronal death at low doses . It is also involved in physiological effects such as cell proliferation, apoptosis, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-phe-leu-leu-arg-asn-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Ser-phe-leu-leu-arg-asn-pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of cyclic peptides with enhanced stability .

Scientific Research Applications

H-Ser-phe-leu-leu-arg-asn-pro-OH has a wide range of scientific research applications:

Mechanism of Action

H-Ser-phe-leu-leu-arg-asn-pro-OH exerts its effects by interacting with specific molecular targets and pathways. It acts as a signal peptide involved in cell proliferation, apoptosis, and angiogenesis. The compound binds to protease-activated receptors, triggering a cascade of intracellular events that lead to its physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-phe-leu-leu-arg-asn-pro-OH is unique due to its specific sequence and biocompatibility. Its ability to induce neuronal death at low doses and its involvement in multiple physiological processes make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSIZRTNHGLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.